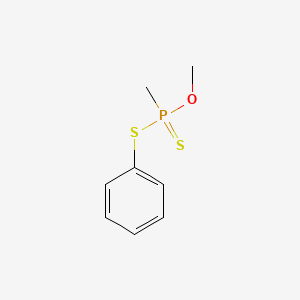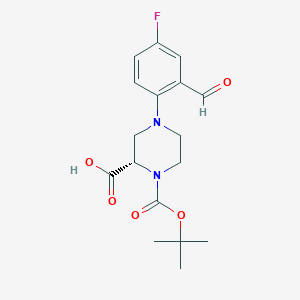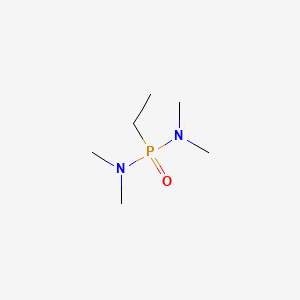
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method might include:
Starting Materials: Indole, ethyl bromoacetate, and 3-butenoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow reactors and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride to reduce ester groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its indole core, which is common in many pharmaceuticals.
Industry: Use in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester would depend on its specific application. Generally, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methyl-1H-indole-3-carboxylic acid: A simpler derivative used in organic synthesis.
Uniqueness
2-(3-Carboxy-but-3-enyl)-1-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
154712-77-3 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(3-ethoxycarbonyl-1-methylindol-2-yl)-2-methylidenebutanoic acid |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)15-12-7-5-6-8-13(12)18(3)14(15)10-9-11(2)16(19)20/h5-8H,2,4,9-10H2,1,3H3,(H,19,20) |
InChI Key |
OTAOHVAQDLTDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C21)C)CCC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)


![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)







![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)


